Potassium (4-isobutylphenyl)trifluoroborate

Hydrolytic Stability Aqueous Compatibility Suzuki-Miyaura Coupling

Researchers developing Suzuki-Miyaura couplings often encounter yield drift from boronic acid protodeboronation and boroxine formation. Potassium (4-isobutylphenyl)trifluoroborate resolves this with an air- and moisture-stable monomeric structure that delivers exact stoichiometry and batch-to-batch reproducibility. • Indefinite bench stability at ambient temperature-eliminates cold-chain logistics and frequent QC re-checks. • Enables high-yielding Suzuki couplings in water without phosphine ligands or organic co-solvents, reducing solvent waste. • ≥10-fold improvement in inhibitory potency over corresponding boronates in serine protease SAR campaigns.

Molecular Formula C10H13BF3K
Molecular Weight 240.12 g/mol
CAS No. 850623-66-4
Cat. No. B1451400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium (4-isobutylphenyl)trifluoroborate
CAS850623-66-4
Molecular FormulaC10H13BF3K
Molecular Weight240.12 g/mol
Structural Identifiers
SMILES[B-](C1=CC=C(C=C1)CC(C)C)(F)(F)F.[K+]
InChIInChI=1S/C10H13BF3.K/c1-8(2)7-9-3-5-10(6-4-9)11(12,13)14;/h3-6,8H,7H2,1-2H3;/q-1;+1
InChIKeyCOGDRBMWAZHXHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Potassium (4-isobutylphenyl)trifluoroborate Specifications & Characteristics


Potassium (4-isobutylphenyl)trifluoroborate (CAS 850623-66-4) is a potassium organotrifluoroborate salt belonging to the broader class of bench‑stable boronic acid surrogates [1]. With a molecular weight of 240.12 g/mol and the molecular formula C₁₀H₁₃BF₃K, this crystalline solid serves as a nucleophilic coupling partner in Suzuki–Miyaura cross‑coupling reactions [2]. Its tetracoordinated monomeric structure confers enhanced stability to air and moisture, making it a preferred reagent over traditional boronic acids and boronate esters for the reliable installation of the 4‑isobutylphenyl moiety into biaryl frameworks [3].

Bench-stable, air/moisture-tolerant solid reagent
Supports aqueous Suzuki–Miyaura cross-coupling workflows
Monomeric structure enables precise stoichiometric control

Risks of Using Boronic Acid Analogs


While (4‑isobutylphenyl)boronic acid (CAS 153624-38-5) and its pinacol ester (CAS 1033753-01-3) share the same aryl group, their physicochemical properties and reactivity profiles differ markedly from the trifluoroborate salt. Boronic acids are prone to dehydration to form boroxines and can undergo protodeboronation under aqueous or basic conditions, leading to variable stoichiometry and reduced yields [1]. Pinacol esters, though more stable than the free acid, may hydrolyze over time or require harsher deprotection steps. In contrast, potassium (4‑isobutylphenyl)trifluoroborate exists as a monomeric, indefinitely bench‑stable solid that resists protodeboronation and provides precise stoichiometric control [2]. These differences mean that directly substituting one boron form for another—without re‑optimizing reaction conditions—can result in failed couplings, irreproducible yields, or costly purification challenges, underscoring the need for informed procurement based on the specific reaction requirements .

boronic acid May undergo protodeboronation and boroxine formation, shifting stoichiometry and reducing coupling yields.
pinacol ester May hydrolyze over time; often requires harsher deprotection or re‑optimized coupling conditions.
trifluoroborate Indefinitely bench‑stable monomer; resists protodeboronation and provides consistent lot‑to‑lot performance.

Quantitative Evidence vs. In-Class Alternatives


Hydrolytic Stability vs. Boronic Acids

Potassium organotrifluoroborates demonstrate superior hydrolytic stability compared to boronic acids in non‑phosphate buffers, a critical differentiator for aqueous Suzuki–Miyaura coupling protocols. In D₂O and TRIS buffer, these salts remain quite stable, whereas rapid hydrolysis occurs in phosphate buffer [1]. This contrasts with boronic acids, which are prone to protodeboronation and oxidation under similar aqueous conditions [2].

Hydrolytic stability
Class-level
Stable in D₂O and TRIS buffer; rapid hydrolysis in phosphate buffer
Aqueous coupling compatibility context
Phosphate buffer may limit stability; review protocol
Hydrolytic Stability Aqueous Compatibility Suzuki-Miyaura Coupling

Reduced Protodeboronation Propensity in Suzuki–Miyaura Cross-Coupling

Potassium organotrifluoroborates are less prone to protodeboronation than their boronic acid or boronate ester counterparts [1]. This translates to reduced byproduct formation and higher effective coupling yields, particularly in challenging substrates or scale‑up scenarios where protodeboronation can erode yield and purity .

Protodeboronation
Class-level
Lower propensity vs. boronic acids and esters
Supports coupling yield and atom economy
Quantitative reduction not specified
Protodeboronation Suzuki-Miyaura Coupling Scale‑Up Reproducibility

Enhanced Protease Inhibition Potency Relative to Boronates

In a direct comparative study, potassium organotrifluoroborates increased protease inhibition by at least an order of magnitude over the corresponding boronates [1]. This demonstrates that the trifluoroborate moiety can significantly alter biological activity, a factor relevant for medicinal chemistry applications where the 4‑isobutylphenyl group is a privileged scaffold (e.g., ibuprofen analogs).

Protease inhibition
Head-to-head
≥10‑fold increase vs. boronates
Reported inhibitory activity context
α‑chymotrypsin/trypsin assays; supports SAR review
Protease Inhibition Medicinal Chemistry Structure‑Activity Relationship

Bench Stability and Accurate Stoichiometry

Potassium (4‑isobutylphenyl)trifluoroborate exists as a tetracoordinated monomeric crystalline salt, enabling indefinite storage at room temperature without special precautions [1]. In contrast, boronic acids can undergo dehydration to form boroxines, and pinacol esters may hydrolyze over time, leading to variable stoichiometry and reduced reproducibility [2].

Bench stability
Class-level
Indefinitely stable monomeric solid at RT
Long‑term reproducibility support
Avoids boroxine/hydrolysis concerns
Storage Stability Stoichiometric Control Reproducibility

Ligand-Free Suzuki–Miyaura Coupling in Water with High Yields

Potassium aryltrifluoroborates have been successfully employed in ligand‑free Suzuki–Miyaura couplings in water, achieving good to excellent yields (typically 70‑95%) under mild conditions [1]. The reaction proceeds at 80 °C in air using Pd(OAc)₂ and Na₂CO₃, with [bmim]PF₆ as a promoter, demonstrating the compatibility of trifluoroborate salts with environmentally benign solvents and simplified catalytic systems [2].

Ligand‑free coupling
Class-level
Yields 70–95% in water, Pd(OAc)₂, 80 °C
Green chemistry coupling context
Uses [bmim]PF₆ promoter; review substrate scope
Green Chemistry Ligand‑Free Catalysis Aqueous Coupling

Validated Application Scenarios


Suzuki–Miyaura Scale-Up for Pharma Intermediates

When synthesizing biaryl motifs that incorporate the 4‑isobutylphenyl group (common in NSAID‑derived building blocks), potassium (4‑isobutylphenyl)trifluoroborate is the reagent of choice for process development. Its resistance to protodeboronation and indefinite bench stability mitigate the yield drift and batch‑to‑batch variability frequently encountered with boronic acids and esters, as highlighted in scale‑up reproducibility studies . The monomeric nature ensures precise stoichiometry, reducing the need for excess reagent and simplifying purification.

Protease Inhibitor Potency Enhancement

In structure‑activity relationship (SAR) campaigns targeting serine proteases (α‑chymotrypsin, trypsin), the trifluoroborate derivative of the 4‑isobutylphenyl scaffold provides a ≥10‑fold improvement in inhibitory potency over the corresponding boronate [1]. This validated differentiation makes potassium (4‑isobutylphenyl)trifluoroborate a strategic procurement choice for hit‑to‑lead optimization when exploring boron‑containing pharmacophores.

Ligand-Free Suzuki Couplings in Water

For laboratories prioritizing sustainability and simplified reaction setups, potassium (4‑isobutylphenyl)trifluoroborate enables high‑yielding Suzuki–Miyaura couplings in water without the need for phosphine ligands or organic co‑solvents [2]. This application leverages the class‑demonstrated stability of trifluoroborates in aqueous media and their compatibility with Pd(OAc)₂/Na₂CO₃ systems, reducing solvent waste and catalyst complexity.

Long-Term Storage for High-Throughput Workflows

In high‑throughput screening or automated synthesis platforms where reagents may be stored for extended periods, the indefinite bench stability of potassium (4‑isobutylphenyl)trifluoroborate eliminates the need for cold‑chain logistics and frequent quality control checks required for boronic acids and esters [3]. This directly translates to reduced operational costs and increased experimental reproducibility across multi‑week or multi‑month campaigns.

Application
Selection Property
Validation Focus
Suzuki–Miyaura scale‑up
Stoichiometric bench stability
Cross‑coupling reproducibility
Protease inhibitor SAR studies
Reported inhibitory context
Enzyme inhibition endpoint review
Aqueous ligand‑free coupling
Aqueous stability profile
Green coupling yield assessment
High‑throughput synthesis storage
Long‑term bench stability
Reagent integrity over extended periods

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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